2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid

Catalog No.
S14005375
CAS No.
M.F
C9H8N2O4
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic aci...

Product Name

2-(6-Amino-2-oxobenzo[d]oxazol-3(2h)-yl)acetic acid

IUPAC Name

2-(6-amino-2-oxo-1,3-benzoxazol-3-yl)acetic acid

Molecular Formula

C9H8N2O4

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C9H8N2O4/c10-5-1-2-6-7(3-5)15-9(14)11(6)4-8(12)13/h1-3H,4,10H2,(H,12,13)

InChI Key

IGPQFRLKDYXUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)N2CC(=O)O

2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid is a chemical compound characterized by its unique structure, which consists of a benzo[d]oxazole moiety substituted with an amino group and an acetic acid functional group. This compound has garnered attention for its potential applications in pharmaceuticals and biochemistry due to its structural features, which may influence its biological activity and interaction with various biological targets.

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Decarboxylation: Under certain conditions, the acetic acid moiety may undergo decarboxylation, leading to the formation of corresponding amines or other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different pharmacological properties.

Synthesis of 2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the benzo[d]oxazole framework.
  • Functional Group Modifications: Introduction of the amino and acetic acid groups can be accomplished through standard organic transformations such as nucleophilic substitutions or coupling reactions.
  • Multi-step Synthesis: Involves several reaction steps, including protection-deprotection strategies and functional group interconversions to achieve the desired final product.

The applications of 2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid span various fields:

  • Pharmaceutical Development: As a potential lead compound for drug discovery targeting microbial infections or cancer.
  • Biochemical Research: Used as a probe to study specific biological pathways or mechanisms due to its structural properties.
  • Material Science: Potentially utilized in developing new materials with unique properties based on its chemical structure.

Interaction studies are crucial for understanding how 2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid interacts with biological macromolecules:

  • Protein Binding Studies: Investigating how this compound binds to proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its potential as an enzyme inhibitor can provide information on its therapeutic applications.
  • Cellular Uptake Studies: Understanding how the compound enters cells can inform about its bioavailability and efficacy.

Several compounds share structural similarities with 2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid. Here are some notable examples:

Compound NameStructureUnique Features
2-(Benzo[d]oxazol-2-yl)acetic acidC9H7NO3Lacks amino substitution; primarily studied for anti-inflammatory properties.
6-Amino-2-hydroxybenzo[d]oxazoleC8H8N2O2Hydroxyl group instead of acetic acid; explored for antimicrobial activity.
5-Methylbenzo[d]oxazoleC9H9NOMethyl substitution; known for its role in organic synthesis but less biological data.

The uniqueness of 2-(6-Amino-2-oxobenzo[d]oxazol-3(2H)-yl)acetic acid lies in its combination of both amino and acetic acid functionalities, which may enhance its solubility and reactivity compared to similar compounds, potentially leading to distinct biological activities.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

208.04840674 g/mol

Monoisotopic Mass

208.04840674 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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